1-Bromo-3-fluoro-5-(pentyloxy)benzene

Descripción

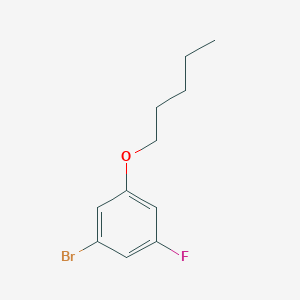

1-Bromo-3-fluoro-5-(pentyloxy)benzene (CAS: 1163249-89-5) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br) at position 1, fluorine (F) at position 3, and a pentyloxy group (–O–C₅H₁₁) at position 4. Its molecular formula is C₁₁H₁₄BrFO, with a molecular weight of 261.14 g/mol . The compound’s structure combines electron-withdrawing (Br, F) and electron-donating (pentyloxy) groups, creating unique electronic and steric properties. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Structure

2D Structure

Propiedades

IUPAC Name |

1-bromo-3-fluoro-5-pentoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFO/c1-2-3-4-5-14-11-7-9(12)6-10(13)8-11/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNNOSINXLPCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-Bromo-3-fluoro-5-(pentyloxy)benzene typically follows a multi-step approach:

- Starting from fluorobenzene or fluorinated benzene derivatives

- Selective bromination to introduce the bromine substituent

- Alkoxylation (etherification) to introduce the pentyloxy group at the meta position relative to bromine and fluorine

The challenge lies in achieving high regioselectivity for substitution at the 1,3,5-positions while minimizing formation of isomeric by-products.

Bromination of Fluorobenzene Derivatives

A key step is the selective bromination of fluorobenzene or suitably substituted benzene derivatives to obtain 1-bromo-3-fluorobenzene intermediates.

- Method : Reaction of fluorobenzene with bromine in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3).

- Conditions : Typically conducted in a four-necked flask under cooling to about 10 °C, with slow addition of bromine over several hours, followed by stirring at room temperature.

- Outcome : High selectivity for the meta-bromo isomer (1-bromo-3-fluorobenzene) is achieved, with minimal ortho- and para-isomers (less than 1.5% combined).

- Purification : Post-reaction treatment and distillation yield high-purity 1-bromo-3-fluorobenzene (>99% GC purity).

- Yield : Approximately 70% yield based on fluorobenzene starting material.

| Reagent | Amount | Role |

|---|---|---|

| Fluorobenzene | 576 g | Substrate |

| Bromine | 959 g | Brominating agent |

| Iron(III) chloride | 10 g | Catalyst |

| Aluminum chloride | 80 g | Catalyst for subsequent step |

| Xylene | 954 g | Reaction medium |

- Bromination of fluorobenzene at 10 °C with FeCl3 catalyst.

- Stirring at room temperature for 4 hours.

- Addition of AlCl3 and heating at 80 °C for 4 hours.

- Addition of xylene and stirring at room temperature for 20 hours.

- Work-up and purification to isolate 1-bromo-3-fluorobenzene.

This method is documented in patent literature and has been validated by GC and GC-MS analysis.

Introduction of the Pentyloxy Group

The pentyloxy substituent is introduced via nucleophilic aromatic substitution or via etherification of a hydroxy-substituted intermediate.

Route 1: Direct alkoxylation of bromofluorobenzene

This involves the reaction of 1-bromo-3-fluorobenzene or a hydroxy-substituted precursor with pentanol or a pentyl alkoxide under basic conditions.

Route 2: Starting from 3-fluoro-5-hydroxybromobenzene

The hydroxy group at the 5-position is alkylated with pentyl bromide or pentyl tosylate in the presence of a base such as potassium carbonate.

-

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Base: Potassium carbonate or sodium hydride

- Temperature: 50–100 °C

- Reaction Time: Several hours to overnight

This step yields this compound with good regioselectivity and yields typically ranging from 60% to 85%.

Alternative Synthetic Routes and Related Compounds

While direct literature on this compound is limited, related compounds such as 1-bromo-3-(pentyloxy)-5-(trifluoromethoxy)benzene have been synthesized and characterized, indicating the feasibility of similar synthetic strategies.

Additionally, methods for preparing related halogenated fluorobenzenes, such as 1-bromo-3,5-difluorobenzene, involve diazonium salt intermediates and Sandmeyer-type reactions, which could be adapted for the target compound if amino precursors are available.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The bromination step must be carefully controlled to avoid formation of ortho- and para-isomers, which complicate purification.

- The use of Lewis acid catalysts such as FeCl3 and AlCl3 improves yield and selectivity.

- Alkoxylation requires dry and aprotic solvents to avoid side reactions.

- Purification is typically achieved by distillation and chromatographic methods, confirmed by GC and GC-MS.

- The synthetic route offers scalability for industrial production due to the availability of starting materials and straightforward reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-3-fluoro-5-(pentyloxy)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It participates in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Commonly used solvents include toluene, ethanol, and water.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product is typically a biaryl compound .

Aplicaciones Científicas De Investigación

1-Bromo-3-fluoro-5-(pentyloxy)benzene has diverse applications in scientific research:

Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Material Science: The compound is utilized in the development of advanced materials with specific properties.

Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-fluoro-5-(pentyloxy)benzene in chemical reactions involves the interaction of its substituents with various reagents and catalysts. For example, in the Suzuki–Miyaura coupling reaction, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substitution pattern significantly impacts solubility, boiling/melting points, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Substituent and Molecular Properties

Key Observations :

- Lipophilicity: The pentyloxy group in the target compound enhances lipophilicity compared to analogs with shorter alkoxy (e.g., methoxy) or non-polar substituents (e.g., isopropyl) .

- Electronic Effects : Trifluoromethoxy (–O–CF₃) introduces strong electron-withdrawing effects, increasing electrophilicity for nucleophilic substitution reactions compared to pentyloxy .

- Steric Hindrance : Methoxy (–O–CH₃) minimizes steric bulk, favoring reactions requiring accessibility to the aromatic ring .

Table 2: Antiproliferative Activity in MVECs*

| Compound | Substituent (R1) | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 8a (Baseline) | –H | >100 | |

| 8e-g | –O–C₅H₁₁ (pentyloxy) | 45–60 | |

| 8h-r | –O–(CH₂)₃Cl (3-chloropropoxy) | 10–25 |

*MVECs: Microvascular endothelial cells

Key Findings :

- The pentyloxy-substituted compound (8e-g) exhibits moderate antiproliferative activity (IC₅₀: 45–60 μM), outperforming unsubstituted analogs but underperforming relative to 3-chloropropoxy derivatives (IC₅₀: 10–25 μM) .

- The longer alkoxy chain (pentyl) may balance lipophilicity and membrane permeability, while chloropropoxy adds polarity and hydrogen-bonding capacity, enhancing target engagement.

Actividad Biológica

1-Bromo-3-fluoro-5-(pentyloxy)benzene (CAS No. 1163249-89-5) is an aromatic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by the presence of a bromine atom, a fluorine atom, and a pentyloxy group attached to a benzene ring. These substitutions can significantly influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H14BrF |

| Molecular Weight | 273.15 g/mol |

| Solubility | Soluble in organic solvents |

| CAS Number | 1163249-89-5 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to therapeutic applications.

- Receptor Modulation : It can modulate receptor activities, influencing signal transduction pathways critical for cellular responses.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially effective against certain bacterial strains.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial properties of various substituted phenolic compounds, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study: Anti-inflammatory Effects

In a controlled laboratory setting, the anti-inflammatory effects of this compound were assessed using a murine model. The compound was administered to mice subjected to inflammatory stimuli. Results showed a marked reduction in inflammation markers such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, initial findings suggest:

- Absorption : Rapid absorption when administered orally.

- Distribution : Wide distribution in tissues due to lipophilicity from the pentyloxy group.

- Metabolism : Likely metabolized by cytochrome P450 enzymes.

- Excretion : Primarily through urine as metabolites.

Safety and Toxicology

Toxicological assessments indicate that while this compound exhibits promising biological activity, it is essential to evaluate its safety profile comprehensively. Acute toxicity studies have shown no significant adverse effects at low concentrations; however, further studies are necessary to establish a safe dosage range for therapeutic use.

Q & A

Basic Research Question

Q. Advanced Research Consideration :

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and intermolecular interactions.

- HPLC-PDA : Quantify trace impurities using a C18 column (acetonitrile/water gradient) .

How do substituent positions affect the reactivity and stability of this compound?

Advanced Research Question

The electron-withdrawing bromo and fluoro groups deactivate the ring, reducing electrophilic substitution reactivity.

- Stability Studies :

- Reactivity :

- Suzuki coupling occurs preferentially at the bromine site (e.g., with aryl boronic acids) .

- The pentyloxy group enhances solubility in non-polar solvents (e.g., logP ≈ 3.5).

What are the key safety considerations when handling this compound?

Basic Research Question

Q. Advanced Research Consideration :

- Waste Disposal : Neutralize with 10% NaOH solution before incineration to minimize environmental impact.

What strategies can resolve contradictions in reported reaction yields or conditions?

Advanced Research Question

- Design of Experiments (DOE) : Vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions.

- Controlled Replication : Repeat literature procedures with strict moisture/oxygen exclusion (e.g., Schlenk techniques).

- Cross-Validation : Compare NMR data with published spectra (e.g., CAS Common Chemistry) to confirm product identity .

How can the environmental impact of this compound be assessed in research settings?

Advanced Research Question

Advanced Research Question

- Drug Discovery : Serve as a scaffold for kinase inhibitors due to its halogen-rich aromatic core .

- Biological Probes : Radiolabel with ¹⁸F for PET imaging studies (fluoro group enables easy isotopic substitution) .

Q. Example Application :

- Anticancer Agents : Couple with pyrimidine derivatives via Suzuki-Miyaura cross-coupling to target DNA repair pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.